3-bromo-N-cycloheptylbenzamide
Description
3-Bromo-N-cycloheptylbenzamide (C₁₄H₁₈BrNO) is a substituted benzamide featuring a bromine atom at the 3-position of the benzene ring and a cycloheptyl group attached to the amide nitrogen. This compound is structurally analogous to 3-chloro-N-cycloheptylbenzamide (CAS: 330468-92-3), where bromine replaces chlorine, resulting in increased molecular weight (251.75 g/mol for the chloro analog vs. ~296.21 g/mol for the bromo derivative) and altered electronic properties due to bromine’s higher polarizability . Characterization would involve spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and crystallographic analysis, as demonstrated for related benzamides in and .
Properties
Molecular Formula |
C14H18BrNO |
|---|---|
Molecular Weight |
296.2 g/mol |
IUPAC Name |
3-bromo-N-cycloheptylbenzamide |
InChI |
InChI=1S/C14H18BrNO/c15-12-7-5-6-11(10-12)14(17)16-13-8-3-1-2-4-9-13/h5-7,10,13H,1-4,8-9H2,(H,16,17) |
InChI Key |
YUEBYBASBFHJGO-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Bromine’s electron-withdrawing nature may stabilize the amide bond compared to chlorine in 3-chloro-N-cycloheptylbenzamide, affecting reactivity .
- Biological Relevance: Compounds with heterocyclic substituents (e.g., thiazole in ) often exhibit pharmacological activity, whereas cyanophenyl derivatives () are common in kinase inhibitor scaffolds .
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